N-Benzyl-5-bromo-3-nitropyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine typically involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine . This intermediate is then subjected to oxidation using hydrogen peroxide to form 5-bromo-2-nitropyridine . The final step involves the reaction of 5-bromo-2-nitropyridine with benzylamine to produce this compound.
Chemical Reactions Analysis
N-Benzyl-5-bromo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl-5-bromo-3-nitropyridin-2-amine is used in a variety of scientific research applications, including:
Synthesis and Process Development: It is used in the large-scale synthesis and process development of other chemical compounds.
Reaction Kinetics Studies: The compound is involved in the study of reaction kinetics, providing insights into reaction mechanisms and the influence of different solvents and temperatures.
Nuclear Magnetic Resonance (NMR) Studies: It is significant in NMR studies, offering valuable information on molecular structure and electronic properties.
Novel Reactions and Rearrangements: The compound is involved in novel reactions and rearrangements, contributing to the understanding of rearrangement mechanisms.
Synthesis of Heterocyclic Compounds: It is instrumental in the synthesis of diverse heterocyclic compounds, which are important in medicinal and synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-3-nitropyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution, reduction, and oxidation reactions, which are essential for its role in synthesis and process development. The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
N-Benzyl-5-bromo-3-nitropyridin-2-amine can be compared with other similar compounds, such as:
N-Benzyl-5-fluoro-3-nitropyridin-2-amine: This compound has a fluorine atom instead of a bromine atom, which can influence its reactivity and applications.
5-Bromo-2-nitropyridine: This compound lacks the benzyl group, making it less complex and potentially less versatile in certain applications.
2-Amino-5-bromo-3-nitropyridine: This compound has an amino group instead of a benzyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in scientific research.
Properties
IUPAC Name |
N-benzyl-5-bromo-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-10-6-11(16(17)18)12(15-8-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWNGUVINRYLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647937 |
Source
|
Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-85-4 |
Source
|
Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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